4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride
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Overview
Description
4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride is a chemical compound with the molecular formula C13H21NO3·HCl It is known for its unique structure, which includes a trimethoxyphenyl group attached to a butan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4,5-trimethoxybenzaldehyde and nitroethane.
Formation of Nitroalkene: The aldehyde is condensed with nitroethane in the presence of a base such as ammonium acetate to form the nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Similar structure but with an ethylamine backbone.
4-Methoxyamphetamine: Contains a methoxy group instead of a trimethoxyphenyl group.
Mescaline: A naturally occurring compound with a similar trimethoxyphenyl structure.
Uniqueness
4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride is unique due to its specific combination of a trimethoxyphenyl group and a butan-2-amine backbone. This structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)butan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3;/h7-9H,5-6,14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXDNYMLHLEZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=C(C(=C1)OC)OC)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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